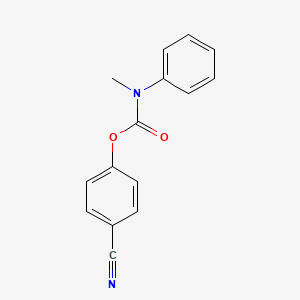

4-cyanophenyl methyl(phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of carbamate derivatives, including 4-cyanophenyl methyl(phenyl)carbamate, can involve various methods. A notable approach is the one-pot photoredox decarboxylation reaction of N-cyano(α-bromo-α-phenyl)methylanilines, leading to the formation of cyclic carbamates under solar irradiation in an aqueous methanolic solution using iodide salt in a basic medium. This process highlights the efficiency and green chemistry aspects of synthesizing carbamate compounds (Kaur & Singh, 2014).

Molecular Structure Analysis

Molecular structure analysis of carbamate compounds, including this compound, involves advanced techniques like X-ray crystallography. The structural elucidation is crucial for understanding the compound's electronic and spatial configuration, which influences its reactivity and properties. For instance, the structure of related carbamates has been determined, revealing insights into hydrogen bonding patterns and molecular packing in the crystal lattice, which are essential for predicting the compound's behavior in various applications (Lu, 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and potential utility in synthetic chemistry. For example, carbamates can participate in cyclization reactions, forming cyclic compounds under specific conditions. These reactions are influenced by factors like substituents, solvents, and catalysts, offering pathways to synthesize heterocyclic compounds with potential applications in pharmaceuticals and materials science (Mindl et al., 2000).

作用機序

Target of Action

Carbamates are generally known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .

Mode of Action

Carbamates, including 4-cyanophenyl methyl(phenyl)carbamate, interact with their targets (amines) by forming a protective layer around them . This protective layer can be installed and removed under relatively mild conditions . The interaction of carbamates with amines allows for the synthesis of complex molecules like peptides .

Biochemical Pathways

Carbamates are widely used in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known for their chemical stability and capability to permeate cell membranes , which could suggest good bioavailability.

Result of Action

The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can modulate inter- and intramolecular interactions with target enzymes or receptors .

Action Environment

The stability of carbamates and their ability to be installed and removed under relatively mild conditions suggest that they may be robust against various environmental factors.

Safety and Hazards

The safety data sheet for 4-cyanophenyl methyl(phenyl)carbamate indicates that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention should be sought .

将来の方向性

The synthesis of carbamates like 4-cyanophenyl methyl(phenyl)carbamate has potential applications in the pharmaceutical industry . For instance, they can serve as preliminary ingredients in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .

特性

IUPAC Name |

(4-cyanophenyl) N-methyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17(13-5-3-2-4-6-13)15(18)19-14-9-7-12(11-16)8-10-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJIAJMDHTUKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)

![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)

![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)

![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)